Cas no 1428540-33-3 ((3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester)

(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its stereospecific (3S,5S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The Boc group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of peptidomimetics and enzyme inhibitors. Its rigid pyrrolidine scaffold contributes to conformational control in target structures. The methyl substitution at the 5-position further modulates steric and electronic properties, enabling tailored reactivity in complex synthetic routes.
(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester structure
1428540-33-3 structure
Product Name:(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
CAS No:1428540-33-3
MF:C10H20N2O2
MW:200.278002738953
MDL:MFCD32664154
CID:2101806
Update Time:2025-10-20

(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • TERT-BUTYL (3R,5R)-5-METHYLPYRROLIDIN-3-YLCARBAMATE
    • tert-Butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate
    • TERT-BUTYL N-[(3R,5R)-5-METHYLPYRROLIDIN-3-YL]CARBAMATE
    • rel-tert-Butyl ((3R,5R)-5-methylpyrrolidin-3-yl)carbamate
    • TERT-BUTYL (3R,5R)-5-METHYLPYRROLIDIN-3-YLCARBAMAT
    • trans-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
    • (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
    • MDL: MFCD32664154
    • Inchi: 1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1
    • InChI Key: HBFRNKXGNAOUDC-HTQZYQBOSA-N
    • SMILES: O(C(N[C@H]1CN[C@H](C)C1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 211
  • Topological Polar Surface Area: 50.4

(3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester Pricemore >>

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Additional information on (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Comprehensive Overview of (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester (CAS No. 1428540-33-3)

The compound (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester, identified by its CAS No. 1428540-33-3, is a chiral pyrrolidine derivative with significant applications in pharmaceutical research and organic synthesis. This tert-butyl carbamate-protected amine is a versatile intermediate, particularly valued for its role in the development of bioactive molecules and asymmetric synthesis. Its unique stereochemistry (3S,5S) and functional groups make it a critical building block for drug discovery and medicinal chemistry.

In recent years, the demand for chiral intermediates like (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has surged, driven by advancements in targeted therapeutics and precision medicine. Researchers frequently search for "chiral pyrrolidine synthesis" or "tert-butyl carbamate protection" to optimize synthetic routes, reflecting the compound's relevance in modern API (Active Pharmaceutical Ingredient) development. Its stability under mild conditions and compatibility with diverse reaction conditions further enhance its utility.

The structural features of this compound include a 5-methyl-pyrrolidine core, which is a common motif in CNS (Central Nervous System) drugs and enzyme inhibitors. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. This aligns with trending topics like "green chemistry" and "sustainable synthesis," as researchers seek efficient methods to minimize waste and improve atom economy.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize CAS No. 1428540-33-3, ensuring high purity for pharmaceutical applications. The compound's solubility in organic solvents like dichloromethane and tetrahydrofuran facilitates its use in peptide coupling and catalysis. These properties are frequently queried in databases, underscoring its practical importance.

Beyond synthetic applications, (3S,5S)-(5-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is explored in computational chemistry for molecular docking studies, addressing popular search terms like "drug-likeness prediction" and "QSAR modeling." Its low toxicity profile and compatibility with high-throughput screening make it a candidate for fragment-based drug design, a hot topic in biotech innovation.

In summary, CAS No. 1428540-33-3 exemplifies the intersection of chiral technology and pharmaceutical innovation. Its adaptability to evolving trends—such as AI-driven drug discovery and continuous flow chemistry—positions it as a staple in research laboratories worldwide. For suppliers and manufacturers, highlighting its regulatory compliance (e.g., REACH, GMP) can further address user concerns about quality and sourcing.

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